(E)-1-[5-(2-CHLORO-4-NITROPHENYL)FURAN-2-YL]-N-[2-(2,4-DICHLOROPHENYL)IMIDAZO[1,2-A]PYRIDIN-3-YL]METHANIMINE
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Overview
Description
(E)-1-[5-(2-CHLORO-4-NITROPHENYL)FURAN-2-YL]-N-[2-(2,4-DICHLOROPHENYL)IMIDAZO[1,2-A]PYRIDIN-3-YL]METHANIMINE is a complex organic compound characterized by its unique structure, which includes a furan ring, an imidazo[1,2-a]pyridine ring, and multiple chlorinated phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-[5-(2-CHLORO-4-NITROPHENYL)FURAN-2-YL]-N-[2-(2,4-DICHLOROPHENYL)IMIDAZO[1,2-A]PYRIDIN-3-YL]METHANIMINE typically involves multi-step organic reactions. The process begins with the preparation of the furan and imidazo[1,2-a]pyridine intermediates, followed by their coupling under specific conditions to form the final product. Common reagents used in these reactions include chlorinated phenyl derivatives, nitro compounds, and various catalysts to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(E)-1-[5-(2-CHLORO-4-NITROPHENYL)FURAN-2-YL]-N-[2-(2,4-DICHLOROPHENYL)IMIDAZO[1,2-A]PYRIDIN-3-YL]METHANIMINE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can undergo reduction reactions to modify the nitro group.
Substitution: Halogen atoms in the phenyl rings can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides, oxidizing agents such as potassium permanganate, and catalysts like palladium on carbon. Reaction conditions often involve controlled temperatures and pressures to ensure selective transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups into the phenyl rings.
Scientific Research Applications
(E)-1-[5-(2-CHLORO-4-NITROPHENYL)FURAN-2-YL]-N-[2-(2,4-DICHLOROPHENYL)IMIDAZO[1,2-A]PYRIDIN-3-YL]METHANIMINE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of (E)-1-[5-(2-CHLORO-4-NITROPHENYL)FURAN-2-YL]-N-[2-(2,4-DICHLOROPHENYL)IMIDAZO[1,2-A]PYRIDIN-3-YL]METHANIMINE involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with two chlorine atoms, used in dye and herbicide production.
tert-Butyl carbamate: Used in the synthesis of N-Boc-protected anilines and other organic compounds.
Uniqueness
(E)-1-[5-(2-CHLORO-4-NITROPHENYL)FURAN-2-YL]-N-[2-(2,4-DICHLOROPHENYL)IMIDAZO[1,2-A]PYRIDIN-3-YL]METHANIMINE is unique due to its combination of a furan ring, an imidazo[1,2-a]pyridine ring, and multiple chlorinated phenyl groups
Properties
IUPAC Name |
(E)-1-[5-(2-chloro-4-nitrophenyl)furan-2-yl]-N-[2-(2,4-dichlorophenyl)imidazo[1,2-a]pyridin-3-yl]methanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H13Cl3N4O3/c25-14-4-7-18(19(26)11-14)23-24(30-10-2-1-3-22(30)29-23)28-13-16-6-9-21(34-16)17-8-5-15(31(32)33)12-20(17)27/h1-13H/b28-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTKQANWPQYHHME-XODNFHPESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=C(N2C=C1)N=CC3=CC=C(O3)C4=C(C=C(C=C4)[N+](=O)[O-])Cl)C5=C(C=C(C=C5)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=NC(=C(N2C=C1)/N=C/C3=CC=C(O3)C4=C(C=C(C=C4)[N+](=O)[O-])Cl)C5=C(C=C(C=C5)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H13Cl3N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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